molecular formula C11H10O3 B2392117 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 632300-84-6

3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B2392117
CAS No.: 632300-84-6
M. Wt: 190.198
InChI Key: QFIHNJBMJDMZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one” is a chemical compound with the CAS Number: 632300-84-6 . It has a molecular weight of 190.2 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-acetyl-3,4-dihydro-1H-isochromen-1-one . The InChI code for this compound is 1S/C11H10O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-5,10H,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 190.2 .

Scientific Research Applications

3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one has been studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-oxidant, anti-bacterial, and anti-fungal effects. It has also been studied for its potential use as an anti-diabetic agent, as well as for its ability to inhibit the growth of several types of cancer cells.

Mechanism of Action

The exact mechanism of action of 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in inflammation, cancer, and other diseases. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, cancer, and other diseases. It has also been found to reduce oxidative stress and scavenge free radicals, as well as to inhibit the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one in lab experiments has several advantages. It is a natural product that is readily available, and it has been extensively studied for its various biological activities. It is also relatively inexpensive to synthesize and easy to store. However, it can be difficult to obtain large quantities of this compound for use in experiments, and the exact mechanism of action is still not fully understood.

Future Directions

There are several potential future directions for research on 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in various areas of scientific research. Additionally, further studies on its potential use as an anti-diabetic agent, as well as its ability to inhibit the growth of various types of cancer cells, should also be explored. Finally, further studies on its potential use in the treatment of other diseases, such as Alzheimer’s disease, should also be conducted.

Synthesis Methods

3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one can be synthesized by several methods, including the direct reaction of myricetin with acetic anhydride, the oxidation of myricetin with sodium hypochlorite, and the oxidation of myricetin with potassium permanganate. The direct reaction of myricetin with acetic anhydride is the most commonly used method, as it yields the highest yields of this compound.

Properties

IUPAC Name

3-acetyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHNJBMJDMZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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